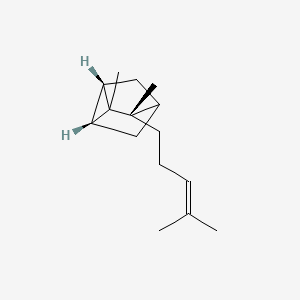

(-)-alpha-Santalene

Description

Structure

3D Structure

Properties

CAS No. |

27353-28-2 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(2R,6S,7S)-1,7-dimethyl-7-(4-methylpent-3-enyl)tricyclo[2.2.1.02,6]heptane |

InChI |

InChI=1S/C15H24/c1-10(2)6-5-7-14(3)11-8-12-13(9-11)15(12,14)4/h6,11-13H,5,7-9H2,1-4H3/t11?,12-,13+,14-,15?/m0/s1 |

InChI Key |

KWFJIXPIFLVMPM-BSMMKNRVSA-N |

Isomeric SMILES |

CC(=CCC[C@]1(C2C[C@H]3C1([C@H]3C2)C)C)C |

Canonical SMILES |

CC(=CCCC1(C2CC3C1(C3C2)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of (-)-α-Santalene from Sandalwood

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of (-)-α-santalene, a key sesquiterpene hydrocarbon found in sandalwood oil. The document details the historical context, biosynthetic pathway, experimental protocols for extraction and isolation, and methods for structural elucidation, presented with clarity for a scientific audience.

Introduction and Historical Context

Sandalwood oil, derived primarily from the heartwood of Santalum album L., has been a prized commodity for centuries, valued for its distinctive fragrance and use in traditional medicine. The chemical constituents of this essential oil were subject to scientific investigation in the late 19th and early 20th centuries by firms such as Schimmel & Co. These early analyses laid the groundwork for identifying the major components of the oil, including the sesquiterpenoids that contribute to its characteristic aroma. Among these are the santalols and their corresponding hydrocarbon precursors, the santalenes.

(-)-α-Santalene is a tricyclic sesquiterpene that, along with β-santalene and epi-β-santalene, forms the hydrocarbon fraction of sandalwood oil. While not the primary odor contributor, it is a significant biosynthetic precursor to the more fragrant santalols and an important marker in the chemical profiling of sandalwood oil. Its isolation and characterization have been crucial for understanding the biosynthesis of sandalwood's key fragrance compounds and for the quality control of the essential oil.

Biosynthesis of (-)-α-Santalene

The biosynthesis of (-)-α-santalene in Santalum album begins with the universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP).[1][2] A specific enzyme, santalene synthase (SaSSy), catalyzes the cyclization of FPP to produce a mixture of sesquiterpene hydrocarbons, including α-santalene, β-santalene, epi-β-santalene, and α-exo-bergamotene.[1][2] This enzymatic conversion is a critical step in the biosynthetic pathway leading to the principal aromatic components of sandalwood oil. The α-santalene produced can then be hydroxylated by cytochrome P450 enzymes to form α-santalol.[1]

References

biological activities of sesquiterpenes like (-)-alpha-Santalene

An In-depth Technical Guide to the Biological Activities of Sesquiterpenes with a Focus on (-)-α-Santalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of sesquiterpenes, a diverse class of natural products, with a particular emphasis on (-)-α-Santalene and its derivatives. We delve into the anticancer, anti-inflammatory, and antimicrobial properties of these compounds, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to support further research and drug development efforts.

Introduction to Sesquiterpenes and (-)-α-Santalene

Sesquiterpenes are a major class of terpenes, which are secondary metabolites composed of three isoprene units, giving them a 15-carbon backbone.[1] Found predominantly in plants of the Asteraceae family, over 5,000 sesquiterpene structures have been identified.[1][2][3] These compounds are known to exhibit a wide array of biological activities, including antitumor, anti-inflammatory, antimicrobial, antiviral, and analgesic properties.[2][3][4] A key structural feature often responsible for the bioactivity of a subgroup called sesquiterpene lactones is the α-methylene-γ-lactone group, which can react with biological nucleophiles such as sulfhydryl groups in proteins.[2][5][6][7]

(-)-α-Santalene is a tricyclic sesquiterpene and a primary constituent of the essential oil of sandalwood (Santalum album).[8][9] It is a key precursor to the fragrant and biologically active α-santalol.[10][11] Beyond its significant role in the fragrance and cosmetics industries, α-santalene and its derivatives are gaining attention in the pharmaceutical sector for their therapeutic potential, particularly in anti-inflammatory and antimicrobial applications.[12][13] The biological effects of α-santalene are believed to stem from its interactions with cellular membranes and various biochemical signaling pathways.[12]

Anticancer Activity

An increasing body of evidence highlights the potential of sesquiterpenes as anticancer agents. Their mechanisms of action are multifaceted, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and metastasis.[14][15]

Mechanisms of Action & Signaling Pathways

Sesquiterpenes exert their anticancer effects through several key mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and prevention of metastasis.[5][6] These effects are mediated by the modulation of crucial signaling pathways that are often dysregulated in cancer.

-

Apoptosis Induction: Many sesquiterpenes, such as alantolactone and artemisinin, trigger apoptosis in cancer cells.[4] This is often achieved by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspases, the executive enzymes of apoptosis.[4] α-Santalol, a hydroxylated derivative of α-santalene, has been shown to be a potent inducer of apoptosis in prostate and skin cancer cells through the activation of caspase-3.[16][17][18]

-

Signaling Pathway Modulation: Sesquiterpene lactones have been found to interfere with several key signaling pathways implicated in cancer development and drug resistance, including:

-

NF-κB Pathway: A critical regulator of inflammation and cell survival.[5][6]

-

MAPK/ERK Pathway: Involved in cell proliferation and differentiation.[5][14]

-

PI3K/Akt/mTOR Pathway: A central pathway controlling cell growth, proliferation, and survival.[14]

-

STAT3 Pathway: Plays a role in cytokine signaling, cell proliferation, and apoptosis.[14]

-

The diagram below illustrates the general biosynthetic pathway leading to (-)-α-Santalene and its subsequent conversion to the active anticancer agent α-santalol.

Caption: Biosynthesis of (-)-α-Santalene and α-Santalol.

The following diagram depicts how sesquiterpenes like α-santalol can induce apoptosis in cancer cells.

Caption: α-Santalol-induced apoptotic pathway in cancer cells.

Quantitative Data: Anticancer Activity

| Compound | Cancer Cell Line | Activity | IC50 / Concentration | Citation |

| α-Santalol | PC-3 (Prostate) | Decreased cell viability | 25-75 µM | [18] |

| α-Santalol | LNCaP (Prostate) | Decreased cell viability | 25-75 µM | [18] |

Experimental Protocol: Apoptosis Assay via DAPI Staining

This protocol describes a method to visualize apoptotic nuclear changes in cancer cells treated with a sesquiterpene like α-santalol.

-

Cell Culture: Culture human prostate cancer cells (e.g., PC-3) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Seed cells on sterile glass coverslips in a 6-well plate. Once they reach 70-80% confluency, treat them with varying concentrations of α-santalol (e.g., 25, 50, 75 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 or 48 hours).[18]

-

Fixation: After treatment, wash the cells with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells again with PBS and then permeabilize them with 0.1% Triton X-100 in PBS for 10 minutes.

-

Staining: Wash the cells with PBS. Add a solution of DAPI (4′,6-diamidino-2-phenylindole) at a concentration of 1 µg/mL in PBS and incubate for 5 minutes in the dark.

-

Mounting and Visualization: Wash the coverslips thoroughly with PBS. Mount them onto glass slides using an anti-fade mounting medium.

-

Microscopy: Observe the slides under a fluorescence microscope. Healthy cells will show uniformly stained, round nuclei, whereas apoptotic cells will exhibit condensed chromatin and fragmented nuclei.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Sesquiterpenes have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[19][20][21]

Mechanisms of Action & Signaling Pathways

The anti-inflammatory effects of sesquiterpenes are primarily attributed to their ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins (e.g., PGE2), and cytokines (e.g., TNF-α, IL-6).[22][23] This is achieved by inhibiting key inflammatory signaling pathways.

-

NF-κB Inhibition: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[19] Many sesquiterpenes, including dehydrocostus lactone and eupatolide, inhibit NF-κB activation, thereby preventing the transcription of numerous pro-inflammatory genes.[22][23]

-

MAPK Inhibition: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade (including ERK1/2, JNK, and p38) also plays a crucial role in inflammation. Sesquiterpenes can inhibit the phosphorylation and activation of these kinases, leading to a downstream reduction in inflammatory responses.[19][24]

-

JAK-STAT Inhibition: The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is another important target. Sesquiterpenes like dehydrocostuslactone can inhibit this pathway, reducing the expression of inflammatory mediators.[22][23]

Caption: Inhibition of NF-κB and MAPK pathways by sesquiterpenes.

Quantitative Data: Anti-inflammatory Activity

| Compound | Assay | Cell Line | IC50 Value | Citation |

| Purpureaterpene E | NO Production Inhibition | RAW 264.7 | 13.27 µM | [25] |

| Minocycline (Control) | NO Production Inhibition | RAW 264.7 | 34.81 µM | [25] |

Experimental Protocol: Nitric Oxide (NO) Production Assay

This protocol measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Plating: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test sesquiterpene (e.g., Purpureaterpene E) for 1 hour.[25]

-

Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include wells with cells only (negative control) and cells with LPS only (positive control).

-

Griess Assay: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

Calculation: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition compared to the LPS-only control.

Antimicrobial Activity

Sesquiterpenes have long been recognized for their role in plant defense mechanisms, owing to their inherent antimicrobial properties.[15] This activity extends to human pathogens, making them a valuable source for new antimicrobial agents.

Spectrum of Activity

Sesquiterpenes exhibit a broad spectrum of activity against various microorganisms, including:

-

Gram-positive bacteria: Such as Staphylococcus aureus and Bacillus subtilis.[26][27]

-

Gram-negative bacteria: Such as Escherichia coli and Pseudomonas aeruginosa.[26][28]

-

Fungi and Yeasts: Including species like Candida albicans.[29]

While the essential oil of Illigera rhodantha, rich in α-santalene, showed only weak inhibition against S. aureus and E. coli, its derivative α-santalol has demonstrated broad-spectrum activity.[29][30] Other sesquiterpenes, like those from Juniperus thurifera, have shown potent activity with very low minimum inhibitory concentrations.[27]

Quantitative Data: Antimicrobial Activity

| Compound / Oil | Microorganism | Activity Metric | Value (µg/mL) | Citation |

| Polygodial | Enterococcus avium | MIC | 16 | [31] |

| Polygodial | Klebsiella pneumoniae | MIC | 32 | [31] |

| Drimane derivative 4 | K. pneumoniae | MIC | 16 | [31] |

| α- and β-cedrenes | Bacillus subtilis | MIC | 3.06 | [27] |

| Sesquithuriferol | Bacillus subtilis | MIC | 3.06 | [27] |

| Sesquiterpene 6 | S. aureus (ATCC 29213) | MIC | 4 | [26] |

| Sesquiterpene 7 | S. aureus (ATCC 29213) | MIC | 8 | [26] |

| Sesquiterpene 6 | Clinical MRSA strains | MIC Range | 2-8 | [26] |

| L. egregia essential oil | Various bacteria/fungi | MIC Range | 156-625 | [28] |

| E. sonchifolia essential oil | Various bacteria/fungi | MIC Range | 156-625 | [28] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol outlines the standardized method for determining the MIC of a compound against bacteria.

Caption: Workflow for MIC determination by broth microdilution.

-

Preparation of Inoculum: From a fresh culture (18-24 hours) of the test bacterium on an agar plate, suspend a few colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 10^5 CFU/mL in the test wells.[31]

-

Compound Dilution: Dissolve the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using MHB to achieve a range of final concentrations (e.g., from 256 to 0.125 µg/mL).[31]

-

Inoculation: Add the standardized bacterial suspension to each well containing the diluted compound.

-

Controls: Include a positive control (broth with bacteria, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. If using a solvent like DMSO, include a solvent control to ensure it does not inhibit bacterial growth at the concentration used.

-

Incubation: Incubate the plate at 35 ± 2 °C for 18-24 hours.[31]

-

Reading Results: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[26][31]

Conclusion

Sesquiterpenes, including (-)-α-Santalene and its derivatives, represent a promising and structurally diverse class of natural products with significant therapeutic potential. Their demonstrated anticancer, anti-inflammatory, and antimicrobial activities, underpinned by the modulation of key cellular signaling pathways, make them compelling candidates for drug discovery and development. The data and protocols provided in this guide serve as a valuable resource for researchers aiming to further explore and harness the pharmacological properties of these versatile compounds. Future research should focus on structure-activity relationship studies, optimization of lead compounds, and in vivo efficacy and safety profiling to translate these preclinical findings into clinical applications.

References

- 1. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lavierebelle.org [lavierebelle.org]

- 3. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Identification of Transcription Factors of Santalene Synthase Gene Promoters and SaSSY Cis-Elements through Yeast One-Hybrid Screening in Santalum album L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buy alpha-Santalene (EVT-281647) | 512-61-8 [evitachem.com]

- 13. alpha-santalene, 512-61-8 [thegoodscentscompany.com]

- 14. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sesquiterpenes and their derivatives-natural anticancer compounds: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ar.iiarjournals.org [ar.iiarjournals.org]

- 17. Anticancer Effects of Sandalwood (Santalum album) | Anticancer Research [ar.iiarjournals.org]

- 18. α-Santalol, a derivative of sandalwood oil, induces apoptosis in human prostate cancer cells by causing caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Alpha-santalol, a powerful anti-inflammatory, soothing, anti-allergic, antihypertensive and antipruritic. [landema.com]

- 21. researchgate.net [researchgate.net]

- 22. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation | MDPI [mdpi.com]

- 24. Anti-inflammatory sesquiterpenoids from the Traditional Chinese Medicine Salvia plebeia: Regulates pro-inflammatory mediators through inhibition of NF-κB and Erk1/2 signaling pathways in LPS-induced Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Sesquiterpenes from Echinacea purpurea and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Sesquiterpenes and Monoterpenes from the Leaves and Stems of Illicium simonsii and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Antimicrobial activity of sesquiterpenes from the essential oil of Juniperus thurifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. tandfonline.com [tandfonline.com]

- 31. mdpi.com [mdpi.com]

Technical Guide: (-)-α-Santalene as a Precursor for Santalol Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of santalols, the principal constituents of sandalwood oil, with a specific focus on the pivotal role of (-)-α-santalene as a precursor. The document details the enzymatic pathways, presents quantitative data from key studies, outlines experimental protocols, and illustrates the complex biological processes involved.

Introduction to Santalol Biosynthesis

Sandalwood oil, highly valued in the fragrance and pharmaceutical industries, is primarily composed of sesquiterpenoid alcohols known as santalols. The characteristic woody fragrance and therapeutic properties of the oil are largely attributed to (Z)-α-santalol and (Z)-β-santalol.[1] The natural production of these compounds occurs in the heartwood of mature Santalum species, a slow process that has led to the over-exploitation of these trees.[1][2] Consequently, metabolic engineering and synthetic biology approaches are being actively explored to develop sustainable microbial platforms for santalol production.[1][3]

The biosynthesis of santalols is a multi-step process that begins with the universal precursor of all sesquiterpenes, farnesyl pyrophosphate (FPP).[4][5] The key steps involve the cyclization of FPP to form santalenes, followed by a specific hydroxylation to yield the final santalol products. This guide focuses on the conversion of (-)-α-santalene, a major product of the initial cyclization, into its corresponding α-santalol.

The Santalol Biosynthetic Pathway

The formation of santalols is a specialized branch of the broader terpenoid biosynthesis pathway. In plants and engineered microbes, this process originates from the mevalonate (MVA) pathway.[4][6]

-

Farnesyl Pyrophosphate (FPP) Synthesis : The MVA pathway produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[4][6] Farnesyl pyrophosphate synthase (FPPS) then catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to form the C15 compound, (E,E)-FPP.[4][6]

-

Santalene Formation : The first committed step in sandalwood oil biosynthesis is the cyclization of FPP, catalyzed by the enzyme santalene synthase (SSy).[5][7] In Santalum album, this enzyme (SaSSy) is multi-product, converting FPP into a mixture of sesquiterpenes, primarily (-)-α-santalene, (+)-β-santalene, (-)-epi-β-santalene, and (+)-α-exo-bergamotene.[5][8]

-

Hydroxylation to Santalols : The final and crucial step is the hydroxylation of the santalene hydrocarbon backbone. This reaction is catalyzed by cytochrome P450 monooxygenases (CYPs), which introduce a hydroxyl group at the C-12 position of the santalene molecule to produce the corresponding santalols.[6][8] For instance, α-santalene is hydroxylated to form α-santalol.[9]

Visualizing the Core Pathway

The following diagram illustrates the central biosynthetic route from FPP to the santalols.

Caption: Core biosynthetic pathway from FPP to santalols.

Key Enzymes in the Conversion of α-Santalene

The conversion of α-santalene to α-santalol is orchestrated by specific enzymes whose efficiency and selectivity are critical for the final product profile.

Santalene Synthases (STSs)

Santalene synthases are terpene cyclases that catalyze the complex carbocation rearrangement cascade of FPP to form the characteristic cyclic structures of santalenes. Several STSs have been identified from various plant species.

| Enzyme | Source Organism | Substrate | Major Products | Reference |

| SaSSy | Santalum album | (E,E)-FPP | α-santalene, β-santalene, epi-β-santalene, α-exo-bergamotene | [5][6] |

| SanSyn | Clausena lansium | (E,E)-FPP | α-santalene (predominantly), trace exo-α-bergamotene | [6][10] |

| SBS | Solanum habrochaites | (Z,Z)-FPP | α-santalene, epi-β-santalene, bergamotenes | [6] |

Table 1: Summary of characterized santalene synthases.

Cytochrome P450 Monooxygenases (CYPs)

The hydroxylation of santalenes is catalyzed by CYPs, a large family of heme-thiolate proteins. In S. album, several CYPs from the CYP76F and CYP736A subfamilies have been identified and shown to be responsible for santalol formation.[1][8] These enzymes require a partnering NADPH-cytochrome P450 reductase (CPR) to transfer electrons for catalysis.[11]

The stereochemistry of the final product is determined by the specific CYP enzyme. While many initially identified enzymes from the CYP76F family predominantly produce the (E)-isomers of santalols, the enzyme CYP736A167 has been shown to selectively synthesize the desired (Z)-isomers, which are the main contributors to the characteristic sandalwood aroma.[1][9]

| Enzyme | Source Organism | Substrates | Major Products | Key Findings | Reference |

| SaCYP76F39v1 | Santalum album | Santalenes, Bergamotene | (Z)- and (E)-α-santalol, (Z)- and (E)-β-santalol, etc. | Produces a mixture of Z and E isomers, with a higher ratio of E-isomers (approx. 1:5 for α-santalol). | [5][8] |

| SaCYP76F37v1 | Santalum album | Santalenes, Bergamotene | (E)-α-santalol, (E)-β-santalol, etc. | Produces almost exclusively E-isomers. | [5] |

| SaCYP736A167 | Santalum album | Santalenes, Bergamotene | (Z)-α-santalol, (Z)-β-santalol, (Z)-α-exo-bergamotol | Selectively produces the desired (Z)-isomers. | [1][9] |

Table 2: Characterized cytochrome P450s involved in santalol biosynthesis.

Metabolic Engineering for Enhanced Santalol Production

To overcome the limitations of natural sourcing, significant research has focused on engineering microorganisms like Saccharomyces cerevisiae to produce santalenes and santalols.

Core Strategies

Key metabolic engineering strategies include:

-

Increasing FPP Supply : This is achieved by overexpressing key enzymes in the native MVA pathway, such as a truncated HMG-CoA reductase (tHMG1), and downregulating competing pathways.[9][11]

-

Diverting Carbon Flux : The gene ERG9, which encodes squalene synthase, is a major point of competition for FPP. Downregulating or replacing the promoter of ERG9 redirects FPP from sterol biosynthesis towards sesquiterpene production.[3][9]

-

Optimizing Enzyme Expression : The efficient expression and activity of the heterologous santalene synthase and CYP enzymes are critical. This often involves codon optimization of the genes for the microbial host and ensuring a balanced expression of the CYP and its corresponding CPR.[1][9]

-

Subcellular Engineering : Recent strategies involve targeting the biosynthetic enzymes to specific organelles, such as peroxisomes. This can sequester the pathway, reduce metabolic burden, and improve product titers.[12]

Quantitative Outcomes of Engineering Efforts

The following table summarizes the production titers achieved through various metabolic engineering approaches in S. cerevisiae.

| Strain Engineering Strategy | Host | Santalene Titer (mg/L) | Santalol Titer (mg/L) | Reference |

| Integration of SaSSy cassettes, downregulation of ERG9 | S. cerevisiae | 164.7 | - | [9] |

| Integration of SaSSy and optimized P450-CPR chimera, downregulation of ERG9 | S. cerevisiae | - | 68.8 | [9] |

| Knockout of OYE2, OYE3, ATF1, ATF2 to reduce byproducts | S. cerevisiae | - | Enhanced Z-α-santalol | [3] |

| Peroxisomal surface display of SaCYP736A167-46tATR1 | S. cerevisiae | - | 450 | [12] |

| Fed-batch fermentation with peroxisomally engineered strain | S. cerevisiae | - | 10,400 (10.4 g/L) | [12] |

Table 3: Titers of santalenes and santalols achieved through metabolic engineering in S. cerevisiae.

Workflow for Microbial Santalol Production

This diagram outlines a typical workflow for engineering a microbial host for santalol production.

References

- 1. mdpi.com [mdpi.com]

- 2. jabega.uma.es [jabega.uma.es]

- 3. researchgate.net [researchgate.net]

- 4. Molecular regulation of santalol biosynthesis in Santalum album L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of Sandalwood Oil: Santalum album CYP76F Cytochromes P450 Produce Santalols and Bergamotol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in biotechnological production of santalenes and santalols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandalwood Fragrance Biosynthesis Involves Sesquiterpene Synthases of Both the Terpene Synthase (TPS)-a and TPS-b Subfamilies, including Santalene Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of Sandalwood Oil: Santalum album CYP76F Cytochromes P450 Produce Santalols and Bergamotol | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Enhanced Production of Santalols by Engineering the Cytochrome P450 Enzyme to the Peroxisomal Surface in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

The Olfactory Contribution of (-)-α-Santalene to Sandalwood's Signature Scent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of the sesquiterpene (-)-α-santalene in the characteristic aroma of sandalwood essential oil. It covers the chemical properties, biosynthesis, and sensory perception of this key volatile compound, offering detailed experimental protocols and quantitative data for researchers in the fields of natural products, fragrance chemistry, and pharmacology.

Introduction: The Aromatic Heart of Sandalwood

Sandalwood essential oil, prized for centuries for its distinctive warm, woody, and sweet fragrance, is a complex mixture of volatile compounds. While the santalols (α- and β-santalol) are the most abundant and well-known constituents, other molecules play a crucial role in shaping the overall aroma profile. Among these, the sesquiterpene hydrocarbon (-)-α-santalene is a significant contributor to the characteristic woody notes of sandalwood.[1][2] This guide focuses on the multifaceted role of (-)-α-santalene, from its biochemical origins to its interaction with the human olfactory system.

Chemical and Physical Properties of (-)-α-Santalene

(-)-α-Santalene is a tricyclic sesquiterpene with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol .[1][3] Its structure is foundational to its characteristic woody scent.

Table 1: Chemical and Physical Properties of (-)-α-Santalene

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₄ | [1][3] |

| Molecular Weight | 204.35 g/mol | [1][3] |

| CAS Number | 512-61-8 | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor Description | Woody | [4] |

| Boiling Point | 247.00 to 248.00 °C @ 760.00 mm Hg | [4] |

| Specific Gravity | 0.89500 to 0.90100 @ 25.00 °C | [4] |

| Refractive Index | 1.48000 to 1.48600 @ 20.00 °C | [4] |

Quantitative Analysis of (-)-α-Santalene in Sandalwood Essential Oil

The concentration of (-)-α-santalene varies depending on the Santalum species, geographical origin, age of the tree, and extraction method. While typically a minor component compared to the santalols, its presence is a key marker for authentic sandalwood oil.

Table 2: Concentration of α-Santalene in Essential Oils from Various Santalum Species

| Santalum Species | Concentration of α-Santalene (%) | Reference(s) |

| Santalum album (Indian Sandalwood) | 0.08 - 1.0 | [5] |

| Santalum paniculatum (Hawaiian Sandalwood) | 0.6 | [6] |

| Santalum spicatum (Australian Sandalwood) | Not typically reported as a major component | |

| Santalum austrocaledonicum | Not typically reported as a major component |

Biosynthesis of (-)-α-Santalene

(-)-α-Santalene is synthesized in sandalwood trees via the mevalonate (MVA) pathway.[1] The key precursor molecule is farnesyl diphosphate (FPP), which undergoes cyclization catalyzed by the enzyme santalene synthase (SaSSy). This enzymatic reaction produces a mixture of sesquiterpenes, including α-santalene, β-santalene, and epi-β-santalene. Subsequently, these santalenes can be hydroxylated by cytochrome P450 enzymes to form the corresponding santalols.

Caption: Biosynthesis of (-)-α-Santalene from Acetyl-CoA.

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and characterization of (-)-α-santalene.

Extraction of Sandalwood Essential Oil

A common and effective method for extracting sandalwood oil is steam distillation.

Protocol: Steam Distillation using a Clevenger Apparatus

-

Sample Preparation: Grind dried sandalwood heartwood into a fine powder to increase the surface area for extraction.

-

Apparatus Setup: Assemble a Clevenger-type apparatus with a round-bottom flask, condenser, and collection tube.

-

Distillation:

-

Place a known quantity (e.g., 100 g) of sandalwood powder into the round-bottom flask.

-

Add distilled water to the flask, ensuring the powder is fully submerged.

-

Heat the flask to boiling. The steam will pass through the sandalwood powder, carrying the volatile essential oil components.

-

-

Condensation and Collection:

-

The steam and essential oil vapor will travel to the condenser, where they will cool and return to a liquid state.

-

The condensed liquid will collect in the collection tube. As the essential oil is less dense than water, it will form a layer on top.

-

-

Separation: After the distillation is complete (typically several hours), carefully separate the essential oil layer from the aqueous layer using a separatory funnel.

-

Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. Store the oil in a sealed, dark glass vial at 4°C.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for identifying and quantifying the components of essential oils.

Protocol: GC-MS Analysis of Sesquiterpenes

-

Sample Preparation: Prepare a dilute solution of the extracted sandalwood essential oil in a suitable solvent (e.g., 1% in hexane).

-

GC-MS System:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating sesquiterpenes.

-

-

Instrumental Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 3°C/min.

-

Hold: Maintain at 240°C for 10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: 40-400 amu.

-

Ion Source Temperature: 230°C.

-

-

-

Data Analysis:

-

Identification: Identify (-)-α-santalene by comparing its mass spectrum and retention index with those of a certified reference standard and with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: Determine the relative percentage of (-)-α-santalene by peak area normalization from the FID chromatogram. For absolute quantification, use a calibration curve generated from a certified reference standard.

-

Caption: Workflow for extraction and analysis of (-)-α-santalene.

Cloning and Functional Characterization of Santalene Synthase (SaSSy)

This protocol outlines the general steps for isolating and characterizing the gene responsible for (-)-α-santalene production.

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from sandalwood heartwood tissue.

-

Synthesize first-strand cDNA using reverse transcriptase.

-

-

Gene Cloning:

-

Design degenerate primers based on conserved regions of known sesquiterpene synthase genes.

-

Amplify a partial fragment of the SaSSy gene using PCR.

-

Use Rapid Amplification of cDNA Ends (RACE) to obtain the full-length gene sequence.

-

-

Heterologous Expression:

-

Clone the full-length SaSSy cDNA into an E. coli expression vector (e.g., pET vector).

-

Transform the recombinant plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG.

-

-

Enzyme Assay:

-

Lyse the E. coli cells and purify the recombinant SaSSy protein.

-

Incubate the purified enzyme with the substrate farnesyl diphosphate (FPP) in a suitable buffer containing Mg²⁺ ions.

-

Extract the reaction products with an organic solvent (e.g., hexane).

-

Analyze the products by GC-MS to confirm the production of (-)-α-santalene and other sesquiterpenes.

-

Sensory Perception and Olfactory Signaling

The perception of (-)-α-santalene's woody aroma begins with its interaction with specific olfactory receptors (ORs) in the nasal epithelium. While research on the specific receptors for many odorants is ongoing, studies have identified the olfactory receptor OR2AT4 as being activated by Sandalore, a synthetic sandalwood odorant.[5] Although direct binding of (-)-α-santalene to OR2AT4 has not been definitively demonstrated in the reviewed literature, the structural similarity suggests a potential interaction.

Upon binding of an odorant to an OR, a G-protein-coupled signaling cascade is initiated.

Caption: General olfactory signaling cascade.

Sensory Analysis Protocol

A structured approach is necessary to evaluate the specific aroma contribution of (-)-α-santalene.

Protocol: Descriptive Sensory Analysis

-

Panelist Selection and Training:

-

Select panelists based on their ability to detect and describe woody aromas.

-

Train the panel to identify and rate the intensity of specific aroma attributes (e.g., woody, earthy, sweet, balsamic) using reference standards.

-

-

Sample Preparation:

-

Prepare solutions of (-)-α-santalene at various concentrations in an odorless solvent (e.g., mineral oil).

-

Prepare samples of sandalwood oil with known concentrations of (-)-α-santalene.

-

-

Evaluation Procedure:

-

Present the samples to the panelists in a controlled environment (odor-free, consistent temperature and humidity).

-

Use a randomized and blind presentation order.

-

Panelists evaluate the aroma of each sample using a standardized scoresheet, rating the intensity of each descriptor.

-

-

Data Analysis:

-

Analyze the sensory data using statistical methods (e.g., ANOVA) to determine the significance of differences in aroma profiles between samples.

-

Correlate the concentration of (-)-α-santalene with the perceived intensity of the "woody" attribute.

-

Conclusion

(-)-α-Santalene is a vital, albeit quantitatively minor, component of sandalwood essential oil, contributing significantly to its characteristic woody aroma. Understanding its biosynthesis, accurate quantification, and sensory perception is crucial for quality control of natural sandalwood oil and for the development of sustainable alternatives. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate role of this important sesquiterpene. Future research should focus on determining the odor threshold of (-)-α-santalene and definitively identifying its specific olfactory receptors to fully elucidate its contribution to the cherished fragrance of sandalwood.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. alpha-santalene, 512-61-8 [thegoodscentscompany.com]

- 3. A synthetic sandalwood odorant induces wound-healing processes in human keratinocytes via the olfactory receptor OR2AT4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ptmitraayu.com [ptmitraayu.com]

- 5. Identification of Transcription Factors of Santalene Synthase Gene Promoters and SaSSY Cis-Elements through Yeast One-Hybrid Screening in Santalum album L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of (-)-α-Santalene using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-α-Santalene is a key sesquiterpene hydrocarbon that, along with its derivatives like α-santalol, is a primary contributor to the characteristic aroma and therapeutic properties of East Indian sandalwood oil (from Santalum album L.).[1][2] Accurate quantification of (-)-α-santalene is crucial for the quality control of essential oils, authentication of sandalwood products, and in metabolic engineering research aimed at its biotechnological production.[3][4] Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the preferred analytical technique for the separation, identification, and quantification of volatile compounds like sesquiterpenes due to its high resolution, sensitivity, and specificity.[5]

This application note provides a detailed protocol for the quantification of (-)-α-santalene in a sample matrix (e.g., essential oil) using an internal standard method with GC-MS.

Experimental Protocol

Materials and Reagents

-

Solvents: n-Hexane (GC grade or higher), Dichloromethane (GC grade or higher), Pyridine (GC grade or higher).[4][6]

-

Standards:

-

Chemicals: Anhydrous Sodium Sulfate (Na₂SO₄).[2]

-

Consumables:

-

2 mL amber glass autosampler vials with PTFE-lined caps.[6]

-

Micropipettes and tips.

-

Volumetric flasks (Class A).

-

Syringe filters (0.22 µm, PTFE).

-

Standard Solution Preparation

-

Internal Standard (IS) Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of (-)-trans-caryophyllene.

-

Dissolve in n-hexane in a 10 mL volumetric flask and make up to the mark. Store at 4°C.

-

-

(-)-α-Santalene Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of (-)-α-santalene.

-

Dissolve in n-hexane in a 10 mL volumetric flask and make up to the mark. Store at 4°C.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by serially diluting the (-)-α-Santalene stock solution.

-

To each calibration standard, add the Internal Standard stock solution to achieve a constant final concentration (e.g., 10 µg/mL).

-

An example dilution series to create standards of 1, 5, 10, 25, 50, and 100 µg/mL is detailed in the table below.

-

Sample Preparation

-

Extraction/Dilution:

-

Accurately weigh approximately 20 mg of the essential oil or sample extract into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with n-hexane.

-

-

Internal Standard Addition:

-

Pipette 1 mL of the diluted sample into a 2 mL autosampler vial.

-

Add 100 µL of the 1 mg/mL Internal Standard stock solution. This results in a final IS concentration similar to what is used in the calibration standards, assuming further dilution. Adjust volumes as necessary to match the desired concentration range. The key is to have the same IS concentration in all samples and standards.[8]

-

-

Homogenization and Filtration:

-

Cap the vial and vortex for 30 seconds to ensure homogeneity.

-

If the sample contains particulate matter, filter through a 0.22 µm PTFE syringe filter into a clean autosampler vial.[6]

-

GC-MS Instrumentation and Analysis

The analysis is performed on a gas chromatograph coupled to a mass spectrometer. The following conditions are a robust starting point and can be optimized further.

-

Injection: 1 µL of the prepared sample is injected into the GC system.[9]

-

Data Acquisition: Data is acquired in both full scan mode (for identification) and Selected Ion Monitoring (SIM) mode (for quantification) to enhance sensitivity.[10]

-

(-)-α-Santalene (MW 204.35): Quantifier ion m/z 93, Qualifier ions m/z 161, 204.

-

(-)-trans-Caryophyllene (MW 204.35): Quantifier ion m/z 93, Qualifier ions m/z 133, 204.

-

Data Presentation and Results

GC-MS Instrument Parameters

The instrumental parameters for the analysis are summarized in the table below.

| Parameter | Setting | Reference(s) |

| Gas Chromatograph | ||

| Column | TR-5MS (or equivalent non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness | |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | [9] |

| Injector Temperature | 250 °C | [3][9] |

| Injection Mode | Split (50:1 ratio) | [9] |

| Injection Volume | 1 µL | [9] |

| Oven Program | Initial: 70°C, hold for 2 min. Ramp: 5°C/min to 240°C. Hold: 5 min at 240°C. | [3][9] |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | [9] |

| Ion Source Temperature | 230 °C | [9] |

| Transfer Line Temp. | 280 °C | [9] |

| Acquisition Mode | Full Scan (m/z 40-450) and SIM | [10] |

Calibration Curve

A calibration curve is constructed by plotting the ratio of the peak area of (-)-α-santalene to the peak area of the internal standard against the concentration of the (-)-α-santalene standards.

| Standard Conc. (µg/mL) | α-Santalene Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1.0 | 15,500 | 1,510,000 | 0.010 |

| 5.0 | 78,000 | 1,525,000 | 0.051 |

| 10.0 | 158,000 | 1,530,000 | 0.103 |

| 25.0 | 401,000 | 1,520,000 | 0.264 |

| 50.0 | 815,000 | 1,540,000 | 0.530 |

| 100.0 | 1,650,000 | 1,535,000 | 1.075 |

| Linearity (R²) | - | - | > 0.998 |

Sample Quantification

The concentration of (-)-α-santalene in the unknown samples is determined using the generated calibration curve.

| Sample ID | α-Santalene Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (µg/mL) | Original Sample Conc. (mg/g) |

| Sample A | 652,000 | 1,532,000 | 0.426 | 40.1 | 20.05 |

| Sample B | 21,300 | 1,515,000 | 0.014 | 1.3 | 0.65 |

Visualized Workflow

The following diagram illustrates the complete experimental workflow from sample preparation to final data analysis.

Caption: Experimental workflow for the GC-MS quantification of (-)-α-Santalene.

This application note provides a comprehensive and robust GC-MS method for the quantification of (-)-α-santalene. The use of an internal standard corrects for potential variations in sample preparation and injection, ensuring high precision and accuracy.[8] The detailed protocol for sample preparation, instrument conditions, and data analysis is suitable for implementation in quality control laboratories and research settings focused on natural products and biotechnology.

References

- 1. impactfactor.org [impactfactor.org]

- 2. researchgate.net [researchgate.net]

- 3. thaiscience.info [thaiscience.info]

- 4. seejph.com [seejph.com]

- 5. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uoguelph.ca [uoguelph.ca]

- 7. researchgate.net [researchgate.net]

- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Extraction of (-)-α-Santalene from Sandalwood Oil

Introduction

(-)-α-Santalene is a key sesquiterpene hydrocarbon found in sandalwood oil, contributing to its characteristic woody and warm aroma. As a precursor to the medicinally significant α-santalol, its efficient isolation is of great interest to researchers in natural products chemistry, pharmacology, and drug development.[1][2] The extraction and purification of (-)-α-Santalene from the complex matrix of sandalwood oil, which is predominantly composed of sesquiterpene alcohols like α- and β-santalol, presents a significant challenge.[3][4] This document provides detailed application notes and experimental protocols for a two-stage process: the initial extraction of crude sandalwood oil from heartwood and the subsequent chromatographic isolation of high-purity (-)-α-Santalene.

Application Note 1: Overview of the Extraction and Isolation Workflow

The isolation of (-)-α-Santalene is typically achieved in a multi-step process. First, crude essential oil is extracted from the heartwood of the sandalwood tree (Santalum album). Following this, the crude oil undergoes fractionation to separate the sesquiterpene hydrocarbon components, including α-santalene, from the more abundant sesquiterpene alcohols. Finally, high-purity (-)-α-Santalene is isolated from the hydrocarbon fraction using specialized chromatographic techniques.

Application Note 2: Primary Extraction of Crude Sandalwood Oil

Several methods can be employed to extract the essential oil from sandalwood heartwood. The choice of method impacts the overall yield and, to some extent, the chemical profile of the crude oil.[1] Traditional methods like steam distillation are common, but modern techniques like supercritical fluid extraction (SFE) offer advantages such as milder thermal conditions and the absence of solvent residues.[4][5]

Table 1: Comparison of Primary Extraction Methods for Sandalwood Oil

| Extraction Method | Typical Parameters | Oil Yield (%) | Advantages | Disadvantages | References |

| Steam Distillation | High temperature steam (100°C+), long duration (40-70 hours) | 1.15 - 2.88 | Well-established, effective for volatile compounds. | Thermal degradation of sensitive compounds, long extraction times. | [4][6][7] |

| Solvent (Soxhlet) Extraction | Refluxing solvent (e.g., Hexane, Ethanol) for several hours. | Variable | High extraction efficiency. | Potential for solvent residue, can co-extract non-volatile compounds. | [7][8] |

| Supercritical Fluid Extraction (SFE) | Supercritical CO₂, 45-60°C, 90-200 bar | ~1.9 - 11.3 | Mild temperatures, no solvent residue, tunable selectivity. | High initial equipment cost. | [5][9][10] |

| Microwave-Assisted Hydrodistillation | 600W power, ~120 min | ~1.2 - 1.3 | Significantly reduced extraction time, lower energy consumption. | Scale-up can be challenging. | [4][6] |

Application Note 3: High-Purity Isolation of (-)-α-Santalene

The critical step for isolating (-)-α-Santalene from the hydrocarbon fraction of sandalwood oil is chromatography. Due to the structural similarity of sesquiterpene isomers like α-santalene, β-santalene, and α-exo-bergamotene, a highly selective stationary phase is required.[3][11] Argentation chromatography, which uses silver ions (Ag⁺) impregnated onto a silica gel support, is exceptionally effective. The silver ions form reversible π-complexes with the double bonds in the sesquiterpenes, allowing for their separation based on the number and steric accessibility of these bonds. Medium Pressure Liquid Chromatography (MPLC) is a suitable platform for this separation on a preparative scale.[3][12]

Table 2: Purification of (-)-α-Santalene via AgNO₃-MPLC

| Parameter | Value / Description | References |

| Stationary Phase | Silver nitrate (AgNO₃) impregnated silica gel | [3][12] |

| Mobile Phase | n-Hexane | [3][12] |

| Technique | Medium Pressure Liquid Chromatography (MPLC) | [3][12] |

| Achieved Purity | > 96% | [3][12][13] |

| Key Outcome | Successful separation of α-santalene from β-santalene and other isomers. | [3] |

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE) of Sandalwood Oil

This protocol describes the extraction of crude sandalwood oil using supercritical carbon dioxide (SC-CO₂), a method known for yielding high-quality oil.[5]

Materials and Equipment:

-

Ground sandalwood heartwood (particle size ~0.25 mm)[10]

-

Supercritical fluid extractor system

-

High-purity carbon dioxide (CO₂)

-

Collection vessel

Procedure:

-

Preparation: Ensure the sandalwood heartwood is ground to a consistent, fine powder to maximize surface area for extraction.

-

Loading: Load a known quantity of the sandalwood powder into the extraction vessel of the SFE system.

-

System Configuration: Set the system parameters. Based on literature, effective conditions are a pressure of 200 bar and a temperature of 28-60°C.[5][10]

-

Extraction: Begin pumping CO₂ into the system. Pressurize and heat the CO₂ to bring it to a supercritical state.

-

CO₂ Flow: Introduce the supercritical CO₂ into the extraction vessel. The SC-CO₂ acts as a solvent, dissolving the essential oils from the wood matrix.[8]

-

Separation: The CO₂ laden with essential oil flows from the extraction vessel into a separator (or collection vessel) set at a lower pressure and temperature. This change in conditions causes the CO₂ to return to its gaseous state, releasing the extracted oil, which collects at the bottom of the separator.

-

Collection: Continue the process for a set duration (e.g., 1-2 hours) or until the yield diminishes. Collect the crude sandalwood oil from the separator.

-

Storage: Transfer the extracted oil to a dark, airtight glass vial and store at 4°C to prevent degradation.

Protocol 2: Isolation of (-)-α-Santalene via Silver Nitrate-Impregnated MPLC

This protocol details the preparative separation of (-)-α-Santalene from the sesquiterpene hydrocarbon fraction of sandalwood oil using argentation chromatography.[3][12]

Materials and Equipment:

-

Crude sandalwood oil (or its pre-fractionated hydrocarbon component)

-

Silica gel (for chromatography)

-

Silver nitrate (AgNO₃)

-

n-Hexane (HPLC grade)

-

Medium Pressure Liquid Chromatography (MPLC) system with a suitable column

-

Rotary evaporator

-

Fraction collector

-

GC-MS system for analysis

Procedure:

-

Preparation of Stationary Phase:

-

Prepare a solution of silver nitrate in a suitable solvent (e.g., acetonitrile or water).

-

Create a slurry of silica gel in the same solvent.

-

Combine the AgNO₃ solution with the silica slurry and mix thoroughly. The typical impregnation level is 10-20% (w/w) AgNO₃ to silica.

-

Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. Activate the AgNO₃-silica gel by heating it in an oven at ~110°C for 2-4 hours. Store in a desiccator.

-

-

Column Packing:

-

Prepare a slurry of the activated AgNO₃-silica gel in n-hexane.

-

Carefully pack the MPLC column with the slurry to ensure a homogenous and stable column bed.

-

-

Sample Preparation and Loading:

-

Dissolve a known quantity of the sandalwood oil's hydrocarbon fraction in a minimal amount of n-hexane.

-

Load the sample onto the packed column.

-

-

Elution and Fractionation:

-

Elute the column with 100% n-hexane as the mobile phase at a constant flow rate.[12]

-

The separation occurs as different sesquiterpenes interact with the silver ions to varying degrees. Compounds with more accessible double bonds will be retained longer.

-

Collect fractions of the eluent using an automated fraction collector.

-

-

Analysis and Pooling:

-

Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing (-)-α-Santalene.

-

Based on the GC-MS analysis, pool the fractions that contain high-purity (-)-α-Santalene (>96%).

-

-

Solvent Removal:

-

Combine the pure fractions and remove the n-hexane solvent using a rotary evaporator under reduced pressure and mild temperature to obtain the purified (-)-α-Santalene oil.

-

-

Final Product:

-

The resulting product is high-purity (-)-α-Santalene, which can be confirmed by spectroscopic analysis (GC-MS, NMR). Store the final product in an airtight vial at low temperature.

-

References

- 1. Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dc.etsu.edu [dc.etsu.edu]

- 3. researchgate.net [researchgate.net]

- 4. kingsresearch.com [kingsresearch.com]

- 5. CT-3215 | PDF [slideshare.net]

- 6. jmaterenvironsci.com [jmaterenvironsci.com]

- 7. Digital Commons @ East Tennessee State University - Dr. Jay W. Boland Undergraduate Research Symposium [2023-2024]: Extraction of Sandalwood Essential Oil: Isolating α/β-Santalol [dc.etsu.edu]

- 8. rjpn.org [rjpn.org]

- 9. US20230165785A1 - Method for obtaining an extract of sandalwood, compositions comprising same and cosmetic uses thereof - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Biosynthesis of Sandalwood Oil: Santalum album CYP76F Cytochromes P450 Produce Santalols and Bergamotol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparative separation of α- and β-santalenes and (Z)-α- and (Z)-β-santalols using silver nitrate-impregnated silica gel medium pressure liquid chromatography and analysis of sandalwood oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research.bangor.ac.uk [research.bangor.ac.uk]

Application Notes and Protocols for Microbial Production of (-)-α-Santalene in E. coli

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-α-Santalene, a sesquiterpene, is a key precursor to the valuable fragrance and pharmaceutical ingredient, sandalwood oil. Traditional extraction from the slow-growing sandalwood tree (Santalum album) is unsustainable. Microbial fermentation using engineered Escherichia coli offers a promising and scalable alternative for the production of (-)-α-santalene. This document provides detailed application notes and protocols based on successful metabolic engineering strategies for producing (-)-α-santalene in E. coli.

Metabolic Engineering Strategies

The biosynthesis of (-)-α-santalene in E. coli is achieved by introducing a heterologous metabolic pathway that converts central metabolites into the target molecule. The core of this strategy involves two key modules: a precursor supply pathway and a santalene synthesis pathway.

Key Engineering Targets:

-

Heterologous Mevalonate (MVA) Pathway: E. coli's native methylerythritol phosphate (MEP) pathway for isoprenoid precursor synthesis is often insufficient. The introduction of a heterologous MVA pathway from yeast is a common strategy to boost the supply of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

-

Farnesyl Pyrophosphate (FPP) Synthase (FPPS): This enzyme, encoded by the ispA gene in E. coli, condenses IPP and DMAPP to form FPP, the direct precursor to α-santalene.[1][2][3] Screening for and overexpressing efficient FPP synthases can significantly increase the flux towards FPP.[4][5]

-

α-Santalene Synthase (STS): A plant-derived santalene synthase is required to convert FPP to α-santalene. The gene from Clausena lansium (ClSS) is commonly used.[4][5] Engineering the synthase through site-directed mutagenesis can improve its expression and catalytic efficiency.[4][5]

-

Ribosome Binding Site (RBS) Optimization: Fine-tuning the expression levels of the genes in the synthetic pathway is crucial to balance the metabolic flux and avoid the accumulation of toxic intermediates.[1][2][3] Manipulating the RBS strength for ispA and the α-santalene synthase gene can optimize protein expression and increase product titers.[2][3]

-

Host Strain Engineering: Deletion of competing pathways can redirect carbon flux towards α-santalene production. For instance, deleting the tnaA gene, which is involved in indole biosynthesis, has been shown to increase α-santalene titers, suggesting a competition for metabolic resources.[2][3][6]

Data Presentation

The following table summarizes the quantitative data from various studies on the microbial production of (-)-α-santalene in engineered E. coli.

| Strain | Key Genetic Modifications | Cultivation Method | Titer (mg/L) | Reference |

| Initial Strain | Introduction of MVA pathway and Clausena lansium santalene synthase (ClSS) | Shake Flask | 6.4 | [4][5] |

| NA-IS3D | Optimized RBS for ispA and sts operon, MVA pathway | Shake Flask | 412 | [2][3][6][7] |

| tnaA- NA-IS3D | tnaA deletion in NA-IS3D | Shake Flask | 599 | [2][3][6] |

| Engineered ClSS | Site-directed mutagenesis of ClSS, screened FPP synthase | Shake Flask | 887.5 | [4][5] |

| Engineered ClSS with fusion tag | Addition of a fusion tag to the engineered ClSS | Shake Flask | 1078.8 | [4][5] |

| Optimized Strain | Combination of precursor flux amplification and mutant synthases | Shake Flask | 1272 | [4] |

| Optimized Strain | Combination of precursor flux amplification and mutant synthases | Fed-batch Fermentation | 2916 | [4][5][8] |

Signaling Pathways and Experimental Workflows

Caption: Engineered metabolic pathway for (-)-α-santalene production in E. coli.

Caption: General experimental workflow for microbial production of (-)-α-santalene.

Experimental Protocols

Strain Construction

1.1. Amplification of Key Genes

-

FPP Synthase (ispA): Amplify the ispA gene from the genomic DNA of E. coli MG1655. Introduce different ribosome binding sites (RBS) via the forward primers if RBS optimization is desired.[3]

-

α-Santalene Synthase (sts): The sts gene from Clausena lansium can be obtained from a plasmid source.[3]

-

MVA Pathway Genes: Genes for the mevalonate pathway are typically assembled in a separate plasmid.

1.2. Plasmid Construction

-

Assemble the ispA and sts genes into a single operon under the control of an inducible promoter (e.g., trc promoter) in a suitable expression vector (e.g., pTrc99A).[7]

-

The MVA pathway genes are typically housed in a separate compatible plasmid (e.g., pSNA).[3]

1.3. Host Strain Transformation

-

Transform the constructed plasmids into a suitable E. coli host strain (e.g., DH5α).

1.4. Gene Deletion (Optional)

-

For deleting competing pathways like indole synthesis, use a method like the λ Red recombination system to knock out the tnaA gene.[3]

Cultivation and Production

2.1. Seed Culture

-

Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics.

-

Incubate overnight at 37°C with shaking at 200 rpm.

2.2. Production Culture

-

Inoculate the overnight seed culture into a larger volume of 2YT medium (16 g/L tryptone, 10 g/L yeast extract, 5 g/L NaCl) supplemented with 2% (v/v) glycerol and appropriate antibiotics, to a starting OD600 of 0.1.[3]

-

Add a 20% (v/v) overlay of decane to the culture medium for in situ extraction of the produced α-santalene.[3]

-

Induce protein expression by adding IPTG to a final concentration of 100 μM.[3]

-

Incubate the culture at 30°C with shaking at 200 rpm for 48-72 hours.[3][9]

Extraction and Analysis

3.1. Sample Preparation

-

After cultivation, centrifuge the culture to separate the decane layer, cell pellet, and aqueous phase.

-

Collect the decane layer containing the extracted α-santalene.

3.2. Quantification by GC-MS

-

Analyze the decane extract using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

GC Conditions (example):

-

Column: HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 80°C, hold for 2 min, ramp to 180°C at 10°C/min, then ramp to 260°C at 20°C/min and hold for 1 min.[3]

-

-

MS Conditions (example):

-

Ionization Mode: Electron Impact (EI).

-

Scan Range: m/z 40-550.

-

-

Identify α-santalene based on its retention time and mass spectrum compared to an authentic standard.[9]

-

Quantify the concentration by creating a standard curve with known concentrations of purified α-santalene. An internal standard (e.g., α-humulene) can be used for improved accuracy.[9]

Conclusion

The microbial production of (-)-α-santalene in E. coli is a rapidly advancing field. Through the application of metabolic engineering principles, including the expression of heterologous pathways, optimization of enzyme expression, and elimination of competing metabolic pathways, high-titer production of this valuable compound has been achieved. The protocols outlined in this document provide a comprehensive guide for researchers to establish and optimize their own microbial production platforms for (-)-α-santalene.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolic Engineering of Escherichia coli for Production of α-Santalene, a Precursor of Sandalwood Oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sesquiterpene Synthase Engineering and Targeted Engineering of α-Santalene Overproduction in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. generalbiol.com [generalbiol.com]

Application Notes and Protocols for Metabolic Engineering of Saccharomyces cerevisiae for Santalene Production

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Santalene, a sesquiterpene, is a key precursor to the valuable fragrance and pharmaceutical compounds found in sandalwood oil. Traditional extraction from the slow-growing sandalwood tree is unsustainable and economically challenging. Metabolic engineering of Saccharomyces cerevisiae offers a promising alternative for the sustainable and scalable production of santalene. This document provides detailed application notes and protocols for the metabolic engineering of S. cerevisiae to produce santalene, summarizing key data and experimental methodologies from recent research.

Data Presentation: Quantitative Summary of Santalene Production in Engineered S. cerevisiae

The following table summarizes the key genetic modifications and corresponding santalene production metrics from various studies. This allows for a clear comparison of different engineering strategies and their outcomes.

| Strain Engineering Strategy | Key Genetic Modifications | Santalene Titer (mg/L) | Yield/Productivity | Fermentation Scale | Reference |

| Reference Strain | Expression of α-santalene synthase | - | 4-fold lower than engineered strain | Shake Flask | [1] |

| Precursor & Cofactor Engineering | Overexpression of MVA pathway genes, optimization of FPP branch point, modification of ammonium assimilation, enhanced transcriptional activator activity | - | 0.036 Cmmol (g biomass)⁻¹ h⁻¹ | Continuous Fermentation | [1][2] |

| Pathway Construction & Optimization | Integration of santalene biosynthesis cassettes, downregulation of ERG9 | 94.6 (initial), 164.7 (with ERG9 downregulation) | - | Shake Flask | [3][4] |

| Fed-batch Fermentation | Expression of Clausena lansium santalene synthase in an optimized platform strain | 163 | - | Fed-batch | [5][6] |

| High-Titer Production | Optimization of santalene synthase promoter, overexpression of tHMG1, IDI1, ERG20, multi-copy integration of synthase cassette | 829.8 ± 70.6 (shake flask), 4,400 ± 300 (batch), 21,500 ± 1,600 (fed-batch) | - | Shake Flask, Batch, Fed-batch | [7] |

| Fragrant Terpenoid Screening | Overexpression of all 8 MVA pathway genes, screening of various terpene synthases, downregulation of ERG9 | up to 101.7 ± 6.9 | - | - | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the metabolic engineering of S. cerevisiae for santalene production.

Protocol 1: Construction of Santalene Biosynthesis Plasmids

This protocol describes the general steps for constructing the expression plasmids to introduce the santalene biosynthesis pathway into S. cerevisiae.

1. Gene Acquisition and Codon Optimization:

- Obtain the coding sequence for the desired santalene synthase (e.g., from Santalum album or Clausena lansium).

- Codon-optimize the gene sequence for optimal expression in S. cerevisiae. This can be done using commercially available software and services.

- Obtain the coding sequences for key genes in the mevalonate (MVA) pathway to be overexpressed (e.g., tHMG1, ERG20, IDI1). tHMG1 is a truncated, soluble version of HMG-CoA reductase that is a key rate-limiting enzyme.[9]

2. Vector Selection:

- Choose a suitable S. cerevisiae expression vector. High-copy number plasmids (e.g., based on the 2µ origin of replication) are often used for high-level expression. For stable, long-term production, genomic integration is preferred.

- The vector should contain a strong, constitutive or inducible promoter (e.g., pTDH3, pTEF1, or GAL promoters) to drive the expression of the inserted genes.[4]

- The vector must also contain a selectable marker (e.g., URA3, LEU2, HIS3, or an antibiotic resistance gene).

3. Cloning Strategy:

- Use standard molecular cloning techniques (e.g., restriction enzyme digestion and ligation, Gibson assembly, or Golden Gate assembly) to insert the codon-optimized santalene synthase gene and any MVA pathway genes into the expression vector.

- Multiple genes can be assembled into a single expression cassette.

4. Verification:

- Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid amplification.

- Verify the correct insertion and sequence of the genes by colony PCR and Sanger sequencing.

- Isolate the verified plasmid DNA for yeast transformation.

Protocol 2: Saccharomyces cerevisiae Transformation

This protocol outlines the transformation of the constructed plasmids into a suitable S. cerevisiae host strain (e.g., BY4742).

1. Preparation of Competent Yeast Cells:

- Inoculate a single colony of the S. cerevisiae host strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.

- The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.8-1.0.

- Harvest the cells by centrifugation, wash with sterile water, and then with a solution of 100 mM lithium acetate (LiAc).

- Resuspend the cells in a small volume of 100 mM LiAc to make them competent.

2. Transformation:

- To the competent cells, add the purified plasmid DNA (~1 µg), single-stranded carrier DNA (e.g., salmon sperm DNA), and a transformation mix containing polyethylene glycol (PEG), LiAc, and TE buffer.

- Incubate the mixture at 30°C for 30 minutes, followed by a heat shock at 42°C for 15-20 minutes.

3. Selection of Transformants:

- Plate the transformation mixture onto selective agar plates (e.g., synthetic complete medium lacking uracil if using a URA3 marker).

- Incubate the plates at 30°C for 2-3 days until colonies appear.

4. Verification of Transformants:

- Pick individual colonies and verify the presence of the integrated expression cassette by colony PCR.

Protocol 3: Cultivation and Santalene Production

This protocol details the cultivation of engineered yeast strains for santalene production.

1. Shake Flask Cultivation:

- Inoculate a single colony of the engineered yeast strain into a suitable liquid medium (e.g., synthetic defined medium with 2% glucose or galactose if using a GAL-inducible promoter).

- For santalene extraction, add a 10-20% (v/v) overlay of an organic solvent like dodecane to the culture medium to capture the volatile santalene.

- Incubate the cultures at 30°C with shaking at 200-250 rpm for 72-96 hours.

2. Fed-Batch Fermentation (for higher titers):

- For large-scale production, use a bioreactor for fed-batch fermentation.

- Start with a batch phase in a defined medium.

- Once the initial carbon source is depleted (indicated by a sharp increase in dissolved oxygen), initiate a fed-batch phase by continuously or intermittently feeding a concentrated glucose solution.

- Maintain optimal conditions for pH, temperature, and dissolved oxygen.

- Add an organic solvent overlay (e.g., dodecane) to the fermenter for in-situ product recovery.

Protocol 4: Santalene Extraction and Quantification

This protocol describes the extraction and analysis of the produced santalene.

1. Extraction:

- After cultivation, harvest the organic layer (e.g., dodecane) from the culture.

- If santalene is also present within the cells, the cell pellet can be harvested, and the product extracted using a suitable solvent (e.g., hexane or ethyl acetate) after cell lysis.

2. Quantification:

- Analyze the santalene concentration in the organic extract using Gas Chromatography-Mass Spectrometry (GC-MS).

- Prepare a standard curve using a pure santalene standard to quantify the concentration in the samples.

- The GC-MS analysis will also confirm the identity of the produced santalene isomers (α-, β-, and epi-β-santalene).

Visualizations: Pathways and Workflows

Engineered Santalene Biosynthesis Pathway in S. cerevisiae

This diagram illustrates the core metabolic pathway engineered in S. cerevisiae for the production of santalene. It highlights the native mevalonate pathway, the introduced santalene synthase, and the competing pathway that is often downregulated.

References

- 1. Combined metabolic engineering of precursor and co-factor supply to increase α-santalene production by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Optimized biosynthesis of santalenes and santalols in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Production of farnesene and santalene by Saccharomyces cerevisiae using fed-batch cultivations with RQ-controlled feed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Heterologous Expression of Santalene Synthase in Yeast

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santalene, a sesquiterpene, is a key precursor to the fragrant and medicinally valuable compounds santalol and bergamotol, the main constituents of sandalwood oil. Due to the slow growth of sandalwood trees and unsustainable harvesting practices, there is a significant interest in developing microbial platforms for the production of santalene. Saccharomyces cerevisiae (baker's yeast) has emerged as a promising host for the heterologous expression of santalene synthase and the production of santalene through metabolic engineering. This document provides detailed application notes and protocols for the expression of santalene synthase in yeast, metabolic engineering strategies to enhance production, and methods for product recovery and quantification.

Metabolic Engineering Strategies for Enhanced Santalene Production

The heterologous production of santalene in S. cerevisiae relies on redirecting the native mevalonate (MVA) pathway towards the synthesis of the precursor molecule farnesyl pyrophosphate (FPP) and its subsequent conversion to santalene. Several metabolic engineering strategies have been successfully employed to increase santalene titers.

A primary strategy involves the overexpression of key enzymes in the MVA pathway to boost the supply of FPP. This includes genes such as HMG1 (encoding a truncated, soluble version of HMG-CoA reductase), ERG20 (encoding FPP synthase), and IDI1 (encoding isopentenyl diphosphate isomerase).

Furthermore, to channel the metabolic flux towards santalene, it is crucial to downregulate competing pathways that also utilize FPP. The most significant competing pathway is the sterol biosynthesis pathway, and the downregulation of the squalene synthase gene (ERG9) has been shown to significantly increase santalene production.[1][2] This can be achieved by replacing the native ERG9 promoter with a weaker, regulated promoter.

For the conversion of santalene to the desired santalols, co-expression of a cytochrome P450 monooxygenase (such as SaCYP736A167 from Santalum album) and a cytochrome P450 reductase (CPR) is necessary.[1] Optimization of the P450-CPR redox system is often required for efficient conversion.

Quantitative Data Summary

The following table summarizes the santalene and santalol production titers achieved in various engineered S. cerevisiae strains under different fermentation conditions.

| Strain Description | Key Genetic Modifications | Fermentation Scale | Santalene Titer (mg/L) | Santalol Titer (mg/L) | Reference |

| Engineered S. cerevisiae BY4742 | Integrated santalene biosynthesis cassettes | Shake Flask | 94.6 | - | [1][2] |

| Engineered S. cerevisiae BY4742 | Integrated santalene biosynthesis cassettes, downregulated ERG9 | Shake Flask | 164.7 | - | [1][2] |

| Engineered S. cerevisiae | Overexpression of MVA pathway, downregulation of ERG9 | Fed-batch | 163 | - | [3] |